molecular formula C25H25N3OS B2990506 N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 955690-60-5

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2990506
CAS RN: 955690-60-5
M. Wt: 415.56
InChI Key: CFMKVASINPTNRF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a phenyl ring (a six-membered ring with six carbon atoms), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). These structures are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings suggests that the compound may have aromatic properties, which could influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence a compound’s solubility in water or other solvents. Similarly, the presence of aromatic rings can influence a compound’s stability and reactivity .

Scientific Research Applications

Corrosion Inhibition

Compounds with thiazol groups have been shown to act as effective corrosion inhibitors. For example, 4-(Pyridin-4-yl)thiazol-2-amine has demonstrated high inhibition efficiency for mild steel in an acid medium .

Antimicrobial Activity

Thiazole and sulfonamide groups, which are structurally similar to the compound , have known antibacterial activities. Derivatives combining these groups have shown emergent antibacterial properties .

Antitumor and Cytotoxic Activity

Thiazoles have been associated with antitumor and cytotoxic activities. Certain derivatives have been reported to exhibit potent effects on human tumor cell lines, including prostate cancer .

Anti-inflammatory Properties

The structural similarity to benzo[d]thiazol compounds suggests potential anti-inflammatory properties, as some derivatives have been synthesized with this application in mind .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system it is interacting with. For example, some thiazole-containing compounds have been found to have antibacterial activity, potentially due to interactions with bacterial proteins .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be safe to handle. Without specific information on this compound, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions for this compound would depend on its observed properties and potential applications. For example, if the compound was found to have antibacterial activity, future research might focus on optimizing its structure to improve its effectiveness, or on studying its mechanism of action in more detail .

properties

IUPAC Name

3-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-18(2)21-12-8-13-22-24(21)27-25(30-22)28(17-20-11-6-7-16-26-20)23(29)15-14-19-9-4-3-5-10-19/h3-13,16,18H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMKVASINPTNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

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